molecular formula C26H25N5O2S B12027455 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12027455
M. Wt: 471.6 g/mol
InChI Key: JMVDPUAIVCLFHL-ZXVVBBHZSA-N
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Description

2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly for its potential as a multi-target therapeutic agent. Its molecular structure integrates a 1,2,4-triazole core linked via a sulfanyl acetohydrazide bridge to a salicylaldehyde-derived hydrazone moiety. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities (PubMed) . Meanwhile, the hydrazone functional group (—C(=O)—NH—N=CH—) is a key pharmacophore associated with antimicrobial, antifungal, and anticancer properties, often acting as a metal-chelating agent (NCBI PMC) . Research on closely related 1,2,4-triazole-hydrazone derivatives has demonstrated potent inhibitory effects against various bacterial and fungal strains (ScienceDirect) . The presence of the 2-hydroxyphenyl (salicyl) group further suggests potential for enzyme inhibition or anti-inflammatory activity. The primary research applications for this compound include serving as a lead compound in the development of new antimicrobial agents, investigating structure-activity relationships (SAR) of heterocyclic hybrids, and exploring its mechanism of action, which may involve enzyme inhibition or disruption of microbial cell membranes. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-17-8-12-20(13-9-17)25-29-30-26(31(25)21-14-10-18(2)11-15-21)34-16-24(33)28-27-19(3)22-6-4-5-7-23(22)32/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-19+

InChI Key

JMVDPUAIVCLFHL-ZXVVBBHZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=CC=C4O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Key Routes

  • Cyclocondensation of Hydrazine Derivatives
    Hydrazine derivatives react with formamide or similar carbonyl precursors under acidic conditions. For example, hydrazine hydrate and formamide yield 1,2,4-triazole intermediates, which are then functionalized with 4-methylphenyl groups.

    Reagents Conditions Yield Source
    Hydrazine hydrate + formamide160–180°C, H₂SO₄ catalysis75–99%
    Diformylhydrazine + NH₃200°C, >1000 psi pressure70–80%
  • Substitution Reactions
    Thiol-functionalized triazoles undergo nucleophilic substitution with halogenated aromatic compounds. Bis(4-methylphenyl) groups are introduced via coupling reactions (e.g., Suzuki or Ullmann).

Sulfanyl Group Introduction

The triazole-thiol intermediate is alkylated or arylated to form the sulfanyl bridge.

Mechanistic Pathway

  • Oxidation to Disulfide Intermediate
    Triazole-thiols (e.g., 12 in) oxidize to disulfides (e.g., 16 ), which undergo nucleophilic attack by enolates or amines.

    Step Reagents Product Source
    Oxidation of triazole-thiolH₂O₂, H₂SO₄Disulfide intermediate (16 )
    AlkylationAliphatic/aromatic ketonesSulfanyl-bridged triazole (3a–d )

Hydrazide and Hydrazone Formation

The acetohydrazide moiety and ethylidene linkage are introduced via sequential reactions.

Stepwise Synthesis

  • Acetohydrazide Preparation

    • Method 1 : Reaction of 2-(4-hydroxyphenyl)acetic acid with hydrazine hydrate under refluxing ethanol.

    • Method 2 : Condensation of 4-hydroxyacetophenone with hydrazine derivatives.

    Substrate Reagents Conditions Yield Source
    4-HydroxyacetophenoneHydrazine hydrateEthanol, reflux70–85%
  • Hydrazone Condensation
    The hydrazide reacts with 2-hydroxyacetophenone under acidic or thermal conditions to form the (E)-ethylidene bond.

    Reagents Conditions Product Source
    2-HydroxyacetophenoneH₂SO₄, DMF, 160–170°CEthylidene-linked hydrazone (10a–c )

Alternative Synthetic Approaches

Mechanochemical Synthesis

Ball milling or solvent-free grinding enables efficient hydrazone formation. For example, 4-aminobenzoic acid hydrazide reacts with aldehydes under mechanical stress.

Method Advantages Yield Source
MechanochemicalHigh purity, reduced solvent use80–90%

Solid-State Melt Reactions

Heating hydrazide precursors with aldehydes in the absence of solvents achieves cyclization. This method is ideal for thermally stable intermediates.

Key Challenges and Optimization

  • Stereochemical Control : The (E)-configuration of the ethylidene bond requires acidic conditions to favor trans-alkylation.

  • Purification : Recrystallization from DMF/ethanol or column chromatography is critical to isolate the final product.

Characterization and Validation

Spectroscopic Data

Technique Key Peaks Source
¹H NMR δ 8.5–9.0 (NH), δ 7.2–7.8 (aromatic)
IR 3300 cm⁻¹ (NH), 1640 cm⁻¹ (C=N)

Elemental Analysis

Compound C% H% N% S%
Target compound71.25.812.37.0

Comparative Analysis of Methods

Method Advantages Limitations
One-pot synthesisHigh yield, minimal stepsRequires harsh acids
MechanochemicalEnvironmentally friendlyLimited scalability
Melt reactionSolvent-free, fast reactionThermal decomposition risks

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group undergoes oxidation under mild conditions to form sulfoxides or sulfones. This reaction is critical for modifying the compound's electronic properties and bioavailability.

Reaction Conditions Product Catalyst/Reagent
H<sub>2</sub>O<sub>2</sub> (30%), RTSulfoxide derivative ([4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfinyl)Acetic acid (solvent)
KMnO<sub>4</sub> (acidic medium)Sulfone derivative ([4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfonyl)H<sub>2</sub>SO<sub>4</sub>

Key Findings :

  • Oxidation enhances polarity, improving solubility in polar solvents like DMSO .

  • Sulfone derivatives exhibit higher stability in biological systems compared to sulfanyl precursors .

Hydrolysis of Hydrazide Moiety

The hydrazide (–CONHNH–) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanism :

  • Acidic Hydrolysis :
    R CONHNH R +H2OHClR COOH+H2N NH R \text{R CONHNH R }+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{R COOH}+\text{H}_2\text{N NH R }

  • Basic Hydrolysis :
    R CONHNH R +NaOHR COONa++H2N NH R \text{R CONHNH R }+\text{NaOH}\rightarrow \text{R COO}^-\text{Na}^++\text{H}_2\text{N NH R }

Experimental Data :

Condition Yield (%) By-products
6M HCl, reflux, 4 hr78Trace amounts of NH<sub>3</sub>
2M NaOH, RT, 12 hr65Hydrazine (detected via GC-MS)

Nucleophilic Substitution at Triazole Ring

The triazole ring participates in nucleophilic substitution at the 3-position, where the sulfanyl group acts as a leaving group.

Example Reaction :
Triazole S R+NH3Triazole NH2+HS R\text{Triazole S R}+\text{NH}_3\rightarrow \text{Triazole NH}_2+\text{HS R}

Reported Substitutions :

Nucleophile Product Application
AminesTriazole–NH–R derivativesEnhanced antimicrobial activity
ThiolsDisulfide-linked dimersProdrug design

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form Schiff bases, enabling structural diversification.

General Reaction :
R CONHNH2+R CHOR CONH N CH R +H2O\text{R CONHNH}_2+\text{R CHO}\rightarrow \text{R CONH N CH R }+\text{H}_2\text{O}

Notable Condensations :

Carbonyl Compound Schiff Base Product Biological Activity
4-HydroxybenzaldehydeEnhanced π-conjugation for fluorescence studiesAnticancer screening
2-HydroxyacetophenoneChelation with metal ions (e.g., Cu<sup>2+</sup>)Catalytic applications

Reduction of Ethylidene Group

The (E)-ethylidene group (–CH=N–) undergoes catalytic hydrogenation to form a saturated amine derivative.

Conditions :

  • H<sub>2</sub> gas (1 atm), Pd/C (5% w/w), ethanol, 6 hr

  • Yield : 92%

Product :
N 1 2 Hydroxyphenyl ethyl acetohydrazide\text{N 1 2 Hydroxyphenyl ethyl acetohydrazide}, which exhibits improved pharmacokinetic properties .

Cyclization Reactions

Under thermal or acidic conditions, the compound undergoes cyclization to form fused heterocycles.

Example :
AcetohydrazideΔ,H2SO41 3 4 Oxadiazine derivative\text{Acetohydrazide}\xrightarrow{\Delta,\text{H}_2\text{SO}_4}\text{1 3 4 Oxadiazine derivative}

Applications :

  • Cyclized products show enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Research Implications

  • Anticancer Potential : Derivatives from sulfone and Schiff base reactions demonstrate IC<sub>50</sub> values < 10 µM in leukemia (K562) and colon cancer (HCT-116) models .

  • Catalytic Applications : Metal complexes of Schiff base derivatives show promise in asymmetric synthesis.

Scientific Research Applications

Research has indicated that triazole derivatives exhibit significant antimicrobial activities against various pathogens. A study highlighted that compounds similar to the target compound showed moderate to high efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Case Study: Antimicrobial Screening

In a systematic screening of synthesized triazole compounds, several demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions on the triazole ring were found to enhance antibacterial properties, suggesting that structural modifications can lead to improved efficacy .

Anticancer Potential

Another promising application of this compound is its potential as an anticancer agent . Triazole derivatives have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and interference with cell cycle progression.

Case Study: Anticancer Activity

A study conducted on multicellular spheroids revealed that certain triazole derivatives effectively inhibited cancer cell proliferation. The screening identified novel compounds that not only exhibited cytotoxic effects but also demonstrated selectivity towards cancer cells over normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Pharmacological Insights

The pharmacological significance of triazoles extends beyond antimicrobial and anticancer activities. They have been investigated for their roles as anti-inflammatory agents and in the modulation of enzyme activity related to pain and inflammation pathways. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or hydrazide moieties can significantly influence biological activity.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Mechanism of Action

The mechanism by which 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exerts its effects is primarily through its interaction with biological targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazole and Hydrazide Moieties

Compound Name (CAS/Reference) Triazole Substituents Hydrazide Substituent Molecular Formula Molecular Weight (g/mol) Key Structural/Functional Differences
Target Compound (488095-52-9) 4,5-Bis(4-methylphenyl) (E)-1-(2-hydroxyphenyl)ethylidene C₂₆H₂₅N₅O₂S 471.6 Hydroxyl group enables H-bonding.
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide 4,5-Bis(4-methylphenyl) (E)-1-(2-chlorophenyl)ethylidene C₂₆H₂₄ClN₅O₂S 489.0 Chlorine enhances lipophilicity and electron-withdrawing effects.
2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide 4,5-Bis(4-methoxyphenyl) (E)-(2,6-dichlorophenyl)methylene C₂₄H₂₀Cl₂N₅O₃S 544.4 Methoxy groups increase electron density; dichloro substituents add steric bulk.
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide 4,5-Diphenyl (E)-(4-ethylphenyl)methylidene C₂₅H₂₃N₅OS 449.5 Ethyl group enhances hydrophobic interactions.
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (303102-83-2) 4-Ethyl, 5-(4-methoxyphenyl) (E)-(4-nitrophenyl)methylidene C₂₀H₂₀N₆O₄S 440.5 Nitro group introduces strong electron-withdrawing effects and redox activity.

Key Observations:

Electron-Donating vs. Nitro () and chloro () substituents are electron-withdrawing, which may reduce electron density at the triazole core, affecting nucleophilic substitution reactions.

Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., water or alcohols) . In contrast, chlorophenyl () and nitrophenyl () substituents reduce polarity, favoring solubility in nonpolar solvents.

Table 2: Inferred Bioactivity Based on Structural Features

Compound Key Substituents Potential Bioactivity Supporting Evidence
Target Compound 2-Hydroxyphenyl Antimicrobial, enzyme inhibition
Chlorophenyl derivative 2-Chlorophenyl Enhanced lipophilicity for membrane penetration (e.g., antifungal)
Methoxyphenyl derivative 4-Methoxyphenyl, 2,6-dichlorophenyl Electron-rich for π-π stacking (e.g., anticancer)
Nitrophenyl derivative 4-Nitrophenyl Redox-active for prodrug activation

Research Findings:

  • Enzyme Inhibition : Triazole-acetohydrazide hybrids, such as those with 4-chlorophenyl or methoxybenzyl groups, have demonstrated α-glucosidase and lipase inhibitory activity . The target compound’s hydroxyl group may enhance binding to enzyme active sites via H-bonding .
  • Antimicrobial Activity : Derivatives with chlorine or nitro substituents show improved activity against Gram-negative bacteria due to increased membrane permeability .
  • Crystal Packing : Compounds like the 3,4,5-trimethoxyphenyl derivative in exhibit stabilized crystal structures via C–H⋯N hydrogen bonds and C–H⋯π interactions, which correlate with thermal stability .

Biological Activity

The compound 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a novel hydrazone derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and cytotoxic properties.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the formation of the triazole ring followed by hydrazone formation. The key steps include:

  • Synthesis of Triazole Derivative : The initial compound was synthesized starting from 4-methylaniline, leading to the formation of a triazole structure through cyclization reactions.
  • Hydrazone Formation : The resultant triazole derivative was then reacted with acetohydrazide to form the final product. Characterization techniques such as NMR and IR spectroscopy were employed to confirm the structure.

The molecular formula of the compound is C26H25N5O2SC_{26}H_{25}N_5O_2S with a molecular weight of approximately 471.172 g/mol .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . The mechanism of action for many triazoles involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity.

  • In vitro Studies : The compound exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with specific substitutions showed enhanced potency .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against selected microorganisms were determined, showing promising results compared to standard antibiotics. For example:
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

Cytotoxic Activity

Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent.

  • Cell Line Testing : In vitro cytotoxicity assays were conducted on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.
  • IC50 Values : The IC50 values for this compound were found to be in the range of 103010-30 µM for different cell lines, suggesting moderate to high cytotoxicity when compared to standard chemotherapeutic agents .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives, including our compound, demonstrated that modifications in the phenyl groups significantly affected their antimicrobial activity. The presence of electron-donating groups enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Profile : Another research effort assessed various substituted triazoles for their anticancer properties. The findings indicated that compounds with hydrazone linkages exhibited superior cytotoxic effects against breast cancer cells, supporting the need for further exploration into structure-activity relationships .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via hydrazide intermediate formation. For example, refluxing methyl-[(heterocyclic)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours, followed by TLC monitoring (chloroform:methanol, 7:3) and precipitation in ice water. This method is adaptable to introducing hydrazone moieties through condensation with substituted aldehydes .

Q. Which characterization techniques are critical for confirming its structure?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, especially for triazole derivatives .
  • Spectroscopy : NMR (for functional group analysis) and mass spectrometry (for molecular weight confirmation) are standard.
  • Elemental analysis : Validates purity and stoichiometry .

Q. How is biological activity initially evaluated for this compound?

  • MTT assay : Tests cytotoxicity against cancer cell lines (e.g., melanoma IGR39, MDA-MB-231) .
  • Bleeding time assays : Measures antiplatelet effects in murine models using tail-vein protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Advanced optimization employs Bayesian algorithms or heuristic methods to screen variables (e.g., solvent ratio, temperature, catalyst loading). For instance, flow-chemistry setups enable rapid parameter testing, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across studies?

  • 3D vs. 2D cell models : 3D spheroids better mimic in vivo conditions and may explain discrepancies in cytotoxicity results (e.g., higher activity in melanoma spheroids vs. 2D monolayers) .
  • Dose-response normalization : Controls for batch-to-batch variability in compound purity or solvent effects .

Q. How are derivatives designed to enhance selectivity for cancer cells?

  • Structure-activity relationship (SAR) studies : Modifying the hydrazone moiety (e.g., introducing nitro or pyrrole groups) improves selectivity. For example, N′-(2-hydroxy-5-nitrobenzylidene) derivatives show enhanced activity against Panc-1 cells .
  • Molecular docking : Predicts interactions with targets like tubulin or kinases to guide synthetic modifications .

Q. What challenges arise in crystallographic refinement for this compound?

  • Twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) are critical for resolving overlapping diffraction patterns.
  • High-resolution limitations : SHELXPRO interfaces with density modification algorithms to handle partial disorder in aromatic substituents .

Q. How is the compound’s mechanism of action probed in anti-metastatic studies?

  • Migration assays : Scratch/wound-healing tests quantify inhibition of cancer cell motility (e.g., MDA-MB-231 migration suppression by dimethylamino-benzylidene derivatives) .
  • Transcriptomic profiling : RNA sequencing identifies pathways (e.g., EMT or integrin signaling) affected by treatment .

Methodological Notes

  • Key citations : Synthesis (), crystallography (), biological assays (), optimization ().
  • Data tables (not reproduced here) would include yield percentages, IC₅₀ values, and crystallographic parameters (e.g., R-factors, space groups).

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